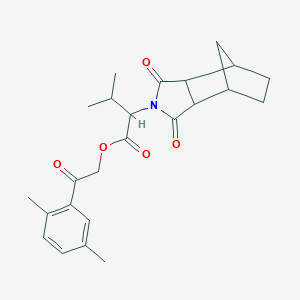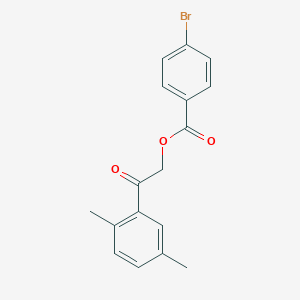![molecular formula C22H18O4 B341300 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B341300.png)
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ester functional group
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain a pure compound.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
Methyl biphenyl-4-carboxylate: This compound has a similar biphenyl core but differs in the position and type of substituents. It is used in similar applications but may exhibit different reactivity and biological activity.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine: This compound also contains a 4-methoxyphenyl group but has a different core structure
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-18-13-11-17(12-14-18)21(23)15-26-22(24)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
PRFGJOFRSKPEIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-({4-[2-(2,5-dimethylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341217.png)

![Pentyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341219.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341221.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341227.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341231.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate](/img/structure/B341235.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341238.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341239.png)
